N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide
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Overview
Description
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide is a compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its unique structure, which combines a benzo(b)thiophene core with a carboximidamide group, making it a promising candidate for further research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide typically involves multiple steps, starting with the preparation of the benzo(b)thiophene core This can be achieved through various methods, such as the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzo(b)thiophene core.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for introducing or modifying functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool for studying biochemical pathways and molecular interactions.
Industry: Its chemical properties make it suitable for use in various industrial processes, including the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide involves its interaction with specific molecular targets, such as neuronal nitric oxide synthase (nNOS). By binding to the active site of nNOS, the compound inhibits its activity, reducing the production of nitric oxide (NO). This inhibition can modulate various physiological processes, including neurotransmission and immune response, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(ethyl(3-(thiophene-2-carboximidamido)benzyl)amino)ethyl)phenyl)thiophene-2-carboximidamide
- N-(3-((3-fluorophenethyl)amino)methyl)phenyl)thiophene-2-carboximidamide
Uniqueness
Compared to similar compounds, N-(2-(Diethylamino)ethyl)-3-hydroxybenzo(b)thiophene-2-carboximidamide exhibits unique structural features that enhance its selectivity and potency as an nNOS inhibitor. Its specific arrangement of functional groups allows for stronger binding interactions with the enzyme, resulting in higher inhibitory activity and potential therapeutic benefits .
Properties
CAS No. |
52947-62-3 |
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Molecular Formula |
C15H21N3OS |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethyl]-3-hydroxy-1-benzothiophene-2-carboximidamide |
InChI |
InChI=1S/C15H21N3OS/c1-3-18(4-2)10-9-17-15(16)14-13(19)11-7-5-6-8-12(11)20-14/h5-8,19H,3-4,9-10H2,1-2H3,(H2,16,17) |
InChI Key |
GZCFPAXUHNSCPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN=C(C1=C(C2=CC=CC=C2S1)O)N |
Origin of Product |
United States |
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